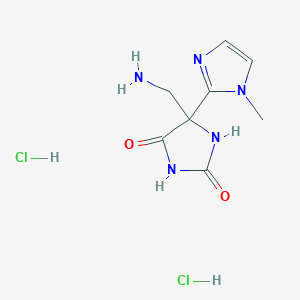![molecular formula C20H23N3O4S B2840923 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251609-11-6](/img/structure/B2840923.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features an indole moiety, a piperidine sulfonyl group, and a dihydropyridinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the introduction of the piperidine sulfonyl group, and the construction of the dihydropyridinone ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve heating under reflux, stirring, and purification through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification methods such as crystallization or distillation.
化学反应分析
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure. Substitution reactions can introduce a wide variety of new functional groups, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Due to its structural features, the compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial effects.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the piperidine sulfonyl group and dihydropyridinone structure could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin, share structural similarities with 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one.
Piperidine Sulfonyl Compounds: Compounds like piperidine sulfonamide or piperidine sulfonyl chloride also feature the piperidine sulfonyl group.
Dihydropyridinone Derivatives: Compounds such as dihydropyridinone or related heterocycles share the dihydropyridinone structure.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural features, which may confer unique biological activities and chemical reactivity. This makes the compound a valuable target for further research and development in various scientific fields.
属性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19-9-8-17(28(26,27)22-11-4-1-5-12-22)14-21(19)15-20(25)23-13-10-16-6-2-3-7-18(16)23/h2-3,6-9,14H,1,4-5,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXLNRWOHTZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2840845.png)
![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)



![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)
![N-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2840859.png)


